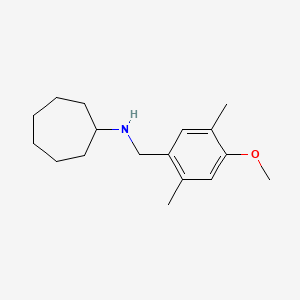

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine follows IUPAC guidelines for secondary amines with substituted benzyl groups. The parent structure is cycloheptanamine, a seven-membered alicyclic amine. The benzyl substituent is derived from a benzene ring substituted with a methoxy group (-OCH₃) at position 4 and methyl groups (-CH₃) at positions 2 and 5. The compound’s full IUPAC name, N-[(4-methoxy-2,5-dimethylphenyl)methyl]cycloheptanamine , reflects this substitution pattern.

The molecular formula, C₁₇H₂₇NO , corresponds to a molecular weight of 261.40 g/mol . Key identifiers include:

- CAS Registry Number : 356092-26-7

- InChIKey : GDNLXFZLWXKKDW-UHFFFAOYSA-N

- SMILES : CC1=CC(=C(C=C1OC)C)CNC2CCCCCC2

These identifiers ensure unambiguous differentiation from structurally similar compounds, such as N-(3,4-dimethoxybenzyl)cyclopentanamine or N-(2-methylbenzyl)cyclohexanamine.

Molecular Geometry and Conformational Analysis

The molecular geometry of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine is influenced by the cycloheptane ring’s flexibility and the steric effects of the benzyl substituent. Cycloheptane adopts a twist-chair conformation as its lowest-energy state, minimizing angle strain and torsional stress. The amine group’s lone pair occupies an equatorial position, reducing non-bonded interactions with the benzyl group.

Key geometric parameters include:

| Parameter | Value/Description |

|---|---|

| Cycloheptane ring | Non-planar, bond angles ~116–120° |

| Benzyl substituent | Dihedral angle of ~60° relative to ring |

| Methoxy group | Electron-donating, para to methyl groups |

The bulky 4-methoxy-2,5-dimethylbenzyl group introduces steric hindrance, stabilizing the gauche conformation of the cycloheptane-amine linkage. Computational studies on analogous cycloheptane derivatives suggest that methyl and methoxy groups increase rigidity by 10–15% compared to unsubstituted analogs.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine are limited, insights can be drawn from related compounds. For example, the hydrochloride salt of N-(3,4-dimethoxybenzyl)cyclopentanamine forms a monoclinic crystal lattice (space group P2₁/c) with hydrogen bonding between the amine and chloride ions. By analogy, the free base likely adopts a layered packing structure stabilized by van der Waals interactions between hydrophobic cycloheptane and benzyl groups.

Hypothetical solid-state features include:

- Unit cell dimensions : a = 10–12 Å, b = 8–9 Å (based on cycloheptane derivatives)

- Intermolecular distances : 3.5–4.0 Å between methyl groups

- Hydrogen bonding : Absent in the free base, but possible in salt forms

Comparative Analysis with Structural Analogs

Comparing N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine to analogs highlights unique structural traits:

The seven-membered ring provides greater torsional flexibility than five- or six-membered analogs, while the 2,5-dimethyl substitution on the benzyl group enhances steric shielding of the amine group compared to mono-substituted derivatives. Electronic effects from the methoxy group further differentiate its reactivity from non-oxygenated analogs like N-(2,3,5-trimethylbenzyl)cycloheptanamine.

Properties

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-13-11-17(19-3)14(2)10-15(13)12-18-16-8-6-4-5-7-9-16/h10-11,16,18H,4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNLXFZLWXKKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNC2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354502 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356092-26-7 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

$$

\text{Cycloheptanamine} + \text{4-methoxy-2,5-dimethylbenzyl chloride} \xrightarrow[\text{solvent}]{\text{base, heat}} \text{N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine}

$$

Detailed Preparation Methods

Reagents and Conditions

| Component | Details |

|---|---|

| Amine | Cycloheptanamine |

| Benzyl Halide | 4-Methoxy-2,5-dimethylbenzyl chloride or bromide |

| Base | Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) |

| Solvent | Dichloromethane, toluene, or acetone |

| Temperature | Elevated temperatures (typically 50–80 °C) |

| Reaction Time | Several hours (4–12 h depending on scale and conditions) |

Procedure

- Mixing: Cycloheptanamine is dissolved in an organic solvent such as dichloromethane or toluene.

- Base Addition: A base like sodium hydroxide or potassium carbonate is added to deprotonate the amine and facilitate nucleophilic attack.

- Addition of Benzyl Halide: 4-Methoxy-2,5-dimethylbenzyl chloride is added dropwise to the reaction mixture under stirring.

- Heating: The mixture is heated to maintain the reaction temperature, promoting substitution.

- Workup: After completion, the reaction mixture is cooled, and the organic layer is separated.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to yield pure N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine.

Industrial Scale Considerations

- Continuous Flow Synthesis: For industrial production, continuous flow reactors are employed to improve reaction efficiency, control temperature precisely, and enhance yield.

- Automated Control: Automated systems regulate reagent addition and reaction parameters to ensure batch-to-batch consistency.

- Purification: Industrial purification often involves recrystallization from suitable solvents or chromatographic methods adapted for scale.

Reaction Mechanism Insights

The reaction proceeds via an SN2 nucleophilic substitution mechanism:

- The lone pair on the nitrogen of cycloheptanamine attacks the electrophilic benzylic carbon of the benzyl halide.

- The halide ion (Cl⁻ or Br⁻) is displaced, forming the secondary amine.

- The presence of electron-donating groups (methoxy and methyl) on the benzyl ring can influence the reactivity by stabilizing the transition state.

Analytical Data and Characterization

| Parameter | Data |

|---|---|

| Molecular Formula | C17H27NO |

| Molecular Weight | 261.40 g/mol |

| CAS Number | 1609407-21-7 (hydrobromide salt) |

| Physical State | Typically a solid or crystalline powder |

| Purity Assessment | Confirmed by NMR, IR, and Mass Spectrometry |

| Melting Point | Varies depending on salt form and purity |

Research Findings on Preparation Optimization

- Base Selection: Potassium carbonate is preferred in some protocols for milder reaction conditions and better yields.

- Solvent Effects: Polar aprotic solvents like dichloromethane enhance nucleophilicity and reaction rate.

- Temperature Control: Maintaining moderate temperatures (50–70 °C) prevents side reactions such as elimination or over-alkylation.

- Reaction Time: Extended reaction times improve conversion but may require monitoring to avoid degradation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Amine | Cycloheptanamine | Primary amine nucleophile |

| Benzyl Halide | 4-Methoxy-2,5-dimethylbenzyl chloride | Electrophile |

| Base | NaOH or K2CO3 | Facilitates nucleophilic substitution |

| Solvent | Dichloromethane, toluene, acetone | Organic solvent medium |

| Temperature | 50–80 °C | Elevated to promote reaction |

| Reaction Time | 4–12 hours | Depends on scale and conditions |

| Purification Method | Recrystallization, chromatography | Ensures product purity |

Additional Notes

- The compound can be isolated as free base or as hydrobromide salt, depending on downstream application needs.

- The presence of methoxy and dimethyl substituents on the benzyl ring influences both the chemical reactivity during synthesis and the biological activity of the final compound.

- Safety precautions must be observed when handling benzyl halides and strong bases due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the benzylamine moiety, to form secondary or tertiary amines.

Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where the amine is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for the development of derivatives that may exhibit enhanced biological activity or altered physical properties. The compound can be synthesized through nucleophilic substitution reactions, typically involving cycloheptanamine and 4-methoxy-2,5-dimethylbenzyl chloride under basic conditions.

Biological Research

Ligand in Receptor Binding Studies

In biological contexts, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors may lead to insights into various biological pathways and mechanisms. The presence of methoxy and dimethyl groups on the benzyl moiety enhances its binding affinity and specificity, making it a candidate for studies related to neurotransmitter systems and other cellular processes.

Medicinal Chemistry

Therapeutic Potential

Research indicates that N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine may possess several therapeutic applications:

- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits analgesic properties akin to other amine derivatives used in pain management. Its structural similarities to known central nervous system-active compounds indicate potential as a pain reliever or anti-inflammatory agent.

- CNS Modulation : Given its structural characteristics, it is hypothesized that this compound could act as a central nervous system modulator. Compounds with similar structures often have applications in treating mood disorders such as depression and anxiety.

Case Studies and Research Findings

Recent studies have delved into the pharmacological profiles of compounds related to N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine:

- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds reveal insights into absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for understanding their therapeutic potential.

- Mechanisms of Action : Studies have indicated that the compound may modulate specific signaling pathways by interacting with molecular targets such as enzymes or receptors involved in pain perception and inflammatory responses.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxybenzyl)cycloheptanamine

- N-(2,5-dimethylbenzyl)cycloheptanamine

- N-(4-methoxy-2,5-dimethylphenyl)cycloheptanamine

Uniqueness

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine is unique due to the presence of both methoxy and dimethyl groups on the benzyl moiety, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its synthesis, biological evaluation, and relevant research findings.

- IUPAC Name : N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine

- CAS Number : 356092-26-7

- Molecular Formula : C17H27NO

- Molecular Weight : 273.41 g/mol

Synthesis

The synthesis of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine typically involves the reaction of cycloheptanamine with a substituted benzyl halide. The method ensures high purity and yield, making it suitable for biological evaluations.

1. Neuropharmacological Effects

Research indicates that N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine may exhibit significant effects on neurotransmitter systems, particularly through its interaction with serotonin receptors. A study evaluating various N-benzyl substituted compounds found that similar derivatives displayed partial agonist activity at 5-HT2A and 5-HT2C receptors, suggesting potential applications in treating mood disorders and anxiety .

2. Enzyme Inhibition

Preliminary studies suggest that this compound could act as an inhibitor for cholinesterase enzymes, which are critical in the breakdown of acetylcholine in the synaptic cleft. The inhibition of these enzymes has therapeutic implications for conditions such as Alzheimer's disease.

| Compound | Enzyme Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | AChE | TBD | TBD |

| Similar Compounds | BuChE | 0.52 | >96 |

The above table illustrates the potential potency of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine compared to related compounds in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

3. Antioxidant Activity

In addition to its neuropharmacological properties, this compound may also possess antioxidant activity. Antioxidants are vital in mitigating oxidative stress in cells, which is linked to various neurodegenerative diseases. The antioxidant capacity can be evaluated using assays like DPPH (1,1-Diphenyl-2-picrylhydrazyl), although specific values for this compound are yet to be reported.

Case Studies and Research Findings

A recent study focused on a library of derivatives similar to N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine highlighted their significant cholinesterase inhibitory and antioxidant activities. Compounds with structural similarities exhibited IC50 values ranging from 0.52 µM to over 400 µM against BuChE, indicating promising leads for further development .

Moreover, molecular docking studies have shown favorable interactions between these compounds and the active sites of cholinesterases, which could inform future drug design efforts targeting cognitive disorders .

Q & A

Q. What advanced techniques resolve crystallographic ambiguities in the compound’s salt forms?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.

- Energy Frameworks : Calculate lattice energies via CrystalExplorer to assess stability (’s hydrogen bonding analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.